molecular formula C11H11NOS2 B15035988 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester

4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester

Cat. No.: B15035988
M. Wt: 237.3 g/mol
InChI Key: YUHPMCGZMGYTOH-UHFFFAOYSA-N
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Description

4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester is an organic compound with the molecular formula C11H11NOS2 It is a derivative of thiobenzoic acid and thiazole, featuring a thiazole ring attached to a thiobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester typically involves the reaction of 4-Methyl-thiobenzoic acid with 4,5-dihydro-thiazol-2-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution can use reagents like sodium methoxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester: Similar structure but with a methoxy group instead of a methyl group.

    Thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester: Lacks the methyl group on the benzene ring.

    4-Methylcatechol: Similar aromatic structure but lacks the thiazole ring.

Uniqueness

4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester is unique due to the presence of both a thiazole ring and a thiobenzoic acid moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H11NOS2

Molecular Weight

237.3 g/mol

IUPAC Name

S-(4,5-dihydro-1,3-thiazol-2-yl) 4-methylbenzenecarbothioate

InChI

InChI=1S/C11H11NOS2/c1-8-2-4-9(5-3-8)10(13)15-11-12-6-7-14-11/h2-5H,6-7H2,1H3

InChI Key

YUHPMCGZMGYTOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)SC2=NCCS2

Origin of Product

United States

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